N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]hexanamide
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Overview
Description
N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)HEXANAMIDE is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)HEXANAMIDE typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . This method, while effective, has a limited substrate scope. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of acid catalysts and controlled temperature settings .
Chemical Reactions Analysis
N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)HEXANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)HEXANAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)HEXANAMIDE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its therapeutic effects. The compound also induces apoptosis in cancer cells by inhibiting pathways like EGFR and PARP-1 .
Comparison with Similar Compounds
N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)HEXANAMIDE is unique due to its specific triazolothiadiazole scaffold, which imparts distinct pharmacological properties. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,2,3-Triazoles: These compounds have a different ring structure but exhibit similar pharmacological properties, such as antimicrobial and anticancer activities.
Properties
Molecular Formula |
C17H21N5OS |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]hexanamide |
InChI |
InChI=1S/C17H21N5OS/c1-4-5-6-7-15(23)18-14-10-13(9-8-11(14)2)16-21-22-12(3)19-20-17(22)24-16/h8-10H,4-7H2,1-3H3,(H,18,23) |
InChI Key |
SYYBCUQDUKGDOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)C |
Origin of Product |
United States |
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